

Physical and chemical properties of (2-Aminophenyl)(pyrrolidin-1-yl)methanone

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Compound of Interest

Compound Name: (2-Aminophenyl)(pyrrolidin-1-yl)methanone

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An In-depth Technical Guide on (2-Aminophenyl)(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(pyrrolidin-1-yl)methanone is a chemical compound featuring a 2-aminobenzoyl group attached to a pyrrolidine ring. This structure combines two key pharmacophores: the aminobenzophenone scaffold and the pyrrolidine ring. The aminobenzophenone core is present in various biologically active molecules, and the introduction of an ortho-amino group can significantly influence its properties, including antimitotic and anti-inflammatory activities.[1][2][3] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental component in numerous natural products, alkaloids, and synthetic drugs, often contributing to improved potency, selectivity, and pharmacokinetic profiles.[4][5]

This technical guide provides a comprehensive overview of the known physical, chemical, and spectral properties of **(2-Aminophenyl)(pyrrolidin-1-yl)methanone**. It also outlines experimental protocols for its synthesis and characterization and discusses its potential biological significance based on the activities of its core structural motifs.

Chemical and Physical Properties

The fundamental properties of **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** are summarized below. While extensive experimental data is not available in the public domain, computed properties and some experimental findings provide a baseline for its characterization.

Table 1: Identifiers and Key Properties[6]

Property	Value
IUPAC Name	(2-aminophenyl)(pyrrolidin-1-yl)methanone
Synonyms	2-(pyrrolidin-1-ylcarbonyl)aniline, N-(2-aminobenzoyl)pyrrolidine
CAS Number	52745-20-7
Molecular Formula	C ₁₁ H ₁₄ N ₂ O
Molecular Weight	190.24 g/mol
InChI	InChI=1S/C11H14N2O/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8,12H2
SMILES	<chem>C1CCN(C1)C(=O)C2=CC=CC=C2N</chem>

Table 2: Physicochemical Data

Property	Value	Source
Computed XLogP3	1.7	PubChem[6]
Hydrogen Bond Donors	1 (from the -NH ₂ group)	PubChem[6]
Hydrogen Bond Acceptors	2 (from C=O and -NH ₂)	PubChem[6]
Rotatable Bond Count	1	PubChem[6]
Solubility	>28.5 µg/mL (at pH 7.4)	PubChem (Experimental)[6]
Melting Point	Data not available	
Boiling Point	Data not available	

Experimental Protocols

Synthesis Protocol

A common and effective method for the synthesis of 2-aminobenzamides involves the reaction of isatoic anhydride with a primary or secondary amine.[7][8][9] This reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by ring-opening and decarboxylation to yield the desired amide.

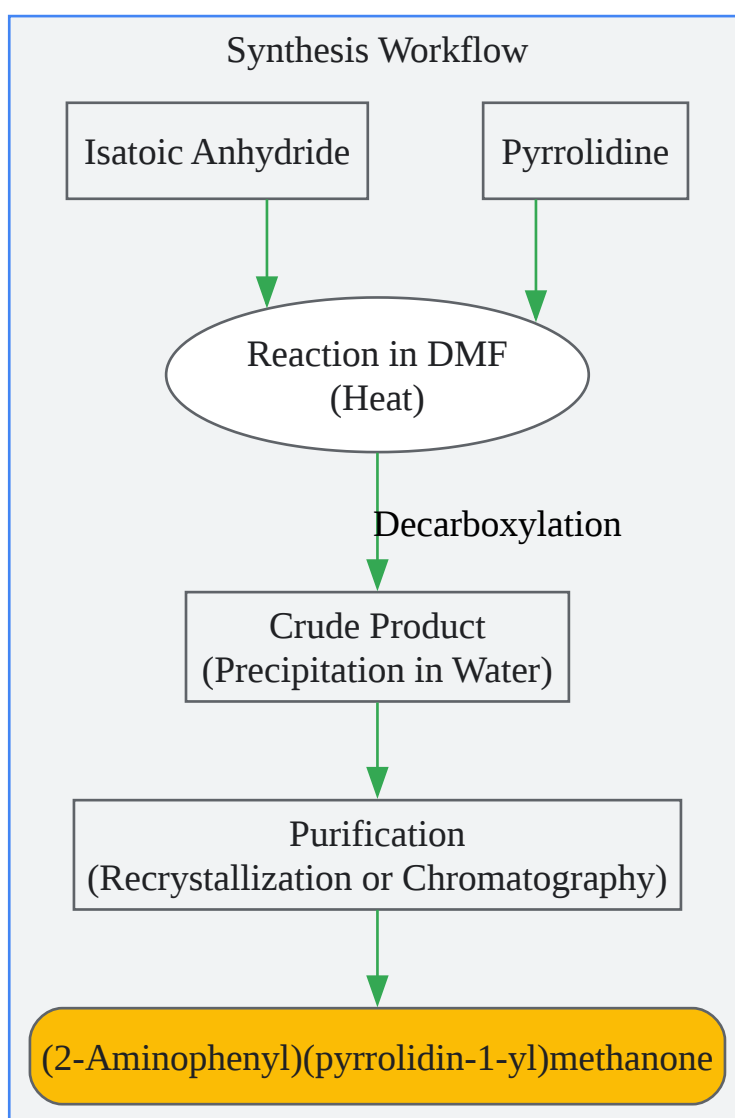
Reaction: Isatoic Anhydride + Pyrrolidine → **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** + CO₂ + H₂O

Detailed Methodology:[7][10]

- **Reagents & Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
- **Addition of Amine:** Add pyrrolidine (1 to 1.2 equivalents) dropwise to the stirred solution at room temperature.
- **Reaction Condition:** Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The

reaction is generally complete within 2-4 hours. The evolution of CO₂ gas indicates the progress of the reaction.

- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
- Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.



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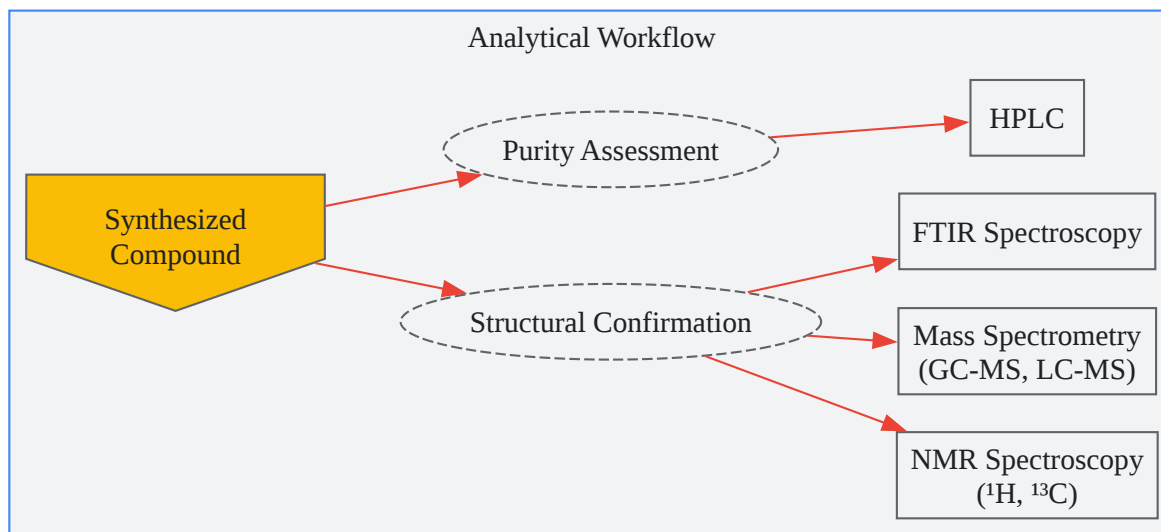
Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized **(2-Aminophenyl)(pyrrolidin-1-yl)methanone**, a combination of spectroscopic and chromatographic techniques is employed.

[11]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the carbon-hydrogen framework.
 - ^1H NMR: Expected signals would include aromatic protons (in the 6.5-7.5 ppm range), distinct signals for the methylene protons of the pyrrolidine ring (typically in the 1.8-3.6 ppm range), and a broad singlet for the amine ($-\text{NH}_2$) protons.
 - ^{13}C NMR: Signals for the carbonyl carbon (~168-172 ppm), aromatic carbons (115-150 ppm), and pyrrolidine carbons (25-50 ppm) would be expected.
- Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak $[\text{M}^+]$ at m/z 190.[6]
- Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups.[6]
 - N-H stretching: Two bands for the primary amine ($-\text{NH}_2$) around 3300-3500 cm^{-1} .
 - C=O stretching: A strong absorption band for the amide carbonyl group around 1630-1660 cm^{-1} .
 - C-H stretching: Aliphatic and aromatic C-H stretches.
- Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound. TLC is used for monitoring the reaction progress.



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Caption: Standard analytical workflow for compound characterization.

Spectral Data Summary

While a complete, published spectrum for this specific compound is not readily available, data from public repositories and analysis of similar structures provide expected values.

Table 3: Key Spectral Data

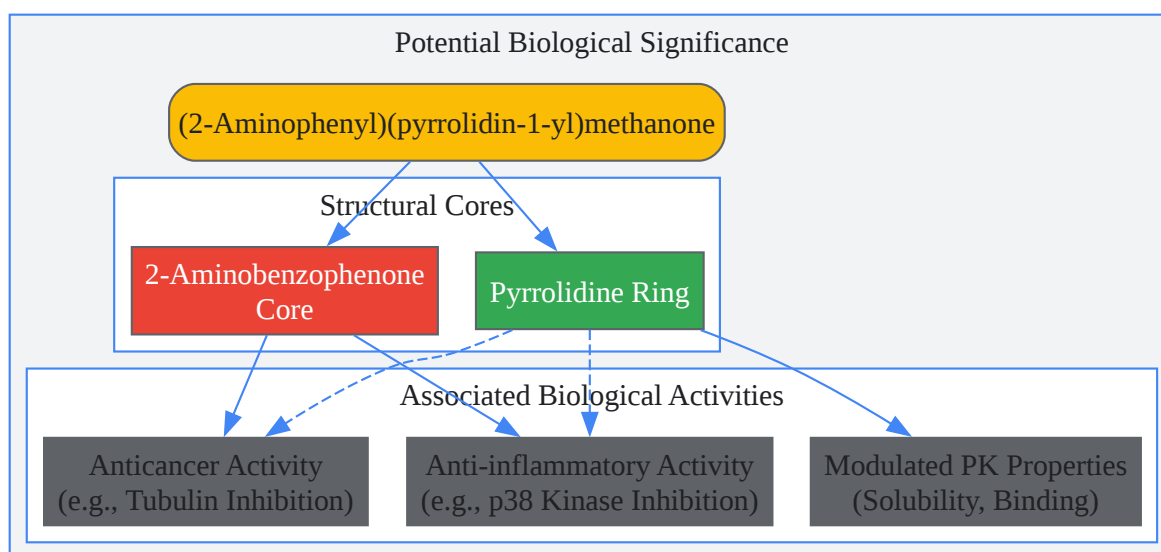
Technique	Data Type	Expected Observations	Reference
Mass Spectrometry	GC-MS (EI)	Molecular Ion [M ⁺] at m/z = 190, Base peak likely at m/z = 120 (loss of pyrrolidine carbonyl).	PubChem[6]
IR Spectroscopy	FTIR (KBr Wafer)	N-H stretch (~3400 cm ⁻¹), C=O stretch (~1640 cm ⁻¹), Aromatic C-H stretch (~3050 cm ⁻¹), Aliphatic C-H stretch (~2900 cm ⁻¹).	PubChem[6]
UV-Vis Spectroscopy	UV-Vis	Expected absorbance maxima related to the aminobenzophenone chromophore.	PubChem[6]
¹ H NMR	Chemical Shifts (δ)	Aromatic (m, ~6.6-7.4 ppm), Amine (br s, ~5.4 ppm), Pyrrolidine CH ₂ (m, ~1.9 & 3.5 ppm).	Inferred from similar compounds[7][12]
¹³ C NMR	Chemical Shifts (δ)	Carbonyl C (~168 ppm), Aromatic C (~115-150 ppm), Pyrrolidine C (~25, 48 ppm).	Inferred from similar compounds[12][13]

Biological and Pharmacological Context

Direct biological studies on **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** are scarce in publicly accessible literature. However, its structural components suggest potential areas of pharmacological interest for drug development professionals.

- **Aminobenzophenone Core:** The 2-aminobenzophenone scaffold is a key structural element in compounds with significant biological activity. The ortho-amino group, in particular, has been shown to be crucial for potent antimitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Furthermore, other aminobenzophenone derivatives have been developed as potent anti-inflammatory agents by inhibiting targets like the p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines such as TNF- α and IL-1 β . [3][14]
- **Pyrrolidine Moiety:** The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a vast number of natural products and FDA-approved drugs.[4][15] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point (as a hydrogen bond acceptor) with biological targets. Pyrrolidine derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[5][16][17]

The combination of these two pharmacophores in a single molecule makes **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** a compound of interest for screening in anticancer and anti-inflammatory drug discovery programs.



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Caption: Relationship between structural motifs and potential bioactivity.

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